REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][CH2:8][C:9]#[CH:10])(=O)=O.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[C:18]([O-])(O)=O.[Na+]>ClCCCl>[CH2:11]([N:12]1[CH2:17][CH2:16][N:15]([CH2:6][CH2:7][CH2:8][C:9]#[CH:10])[CH2:14][CH2:13]1)[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
849 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC#C
|
Name
|
|
Quantity
|
665 μL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (1×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)CCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |